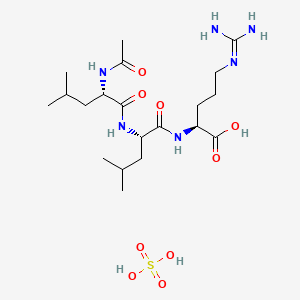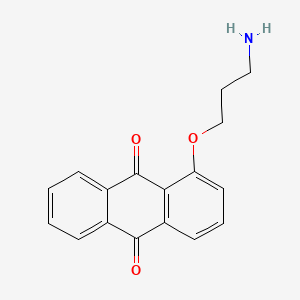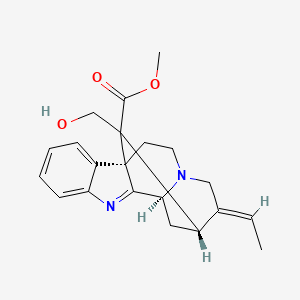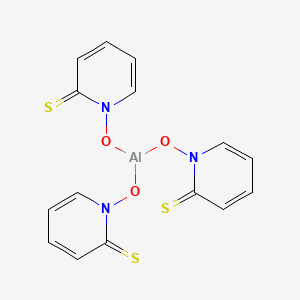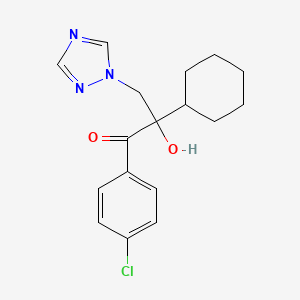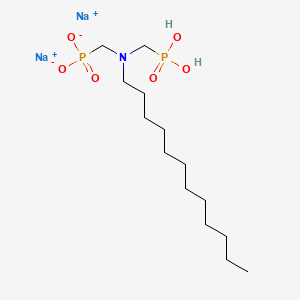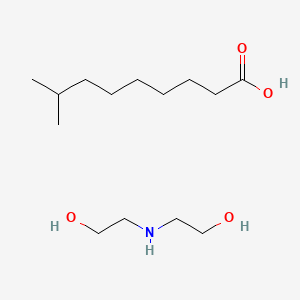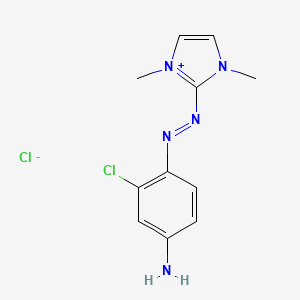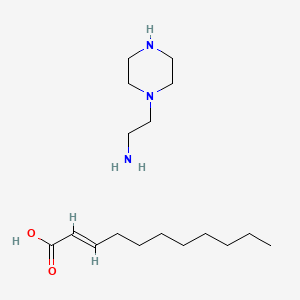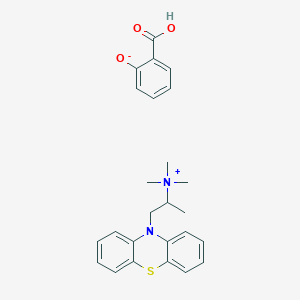
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate is a complex organic compound with the molecular formula C25H28N2O3S. It is known for its unique chemical structure, which combines a phenothiazine derivative with a salicylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate typically involves the reaction of alpha-methyl-10H-phenothiazine with methylating agents to introduce the trimethylammonium group. The resulting intermediate is then reacted with salicylic acid to form the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the reduced form of phenothiazine. Substitution reactions can introduce various functional groups onto the phenothiazine ring .
Scientific Research Applications
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, particularly those involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety can intercalate into DNA, affecting its replication and transcription. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes .
Comparison with Similar Compounds
Similar Compounds
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium chloride
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium bromide
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium sulfate
Uniqueness
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate is unique due to the presence of the salicylate moiety, which imparts additional biological activities such as anti-inflammatory and analgesic effects. This distinguishes it from other similar compounds that lack the salicylate group .
Properties
CAS No. |
93777-63-0 |
|---|---|
Molecular Formula |
C25H28N2O3S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-carboxyphenolate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C18H23N2S.C7H6O3/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;8-6-4-2-1-3-5(6)7(9)10/h5-12,14H,13H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 |
InChI Key |
RVXFXQSHVKPQBM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


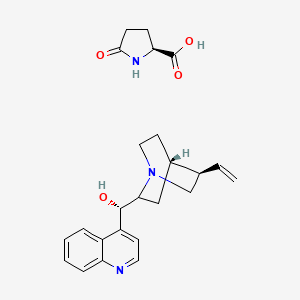
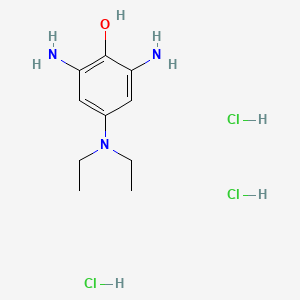
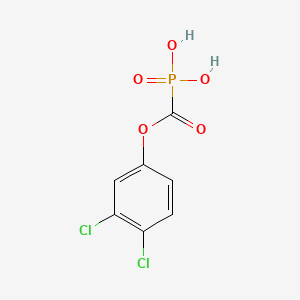
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
